Tert-butyl 4-chloro-2-hydroxybenzoate
Overview
Description
Tert-butyl 4-chloro-2-hydroxybenzoate is a chemical compound with the molecular formula C11H13ClO3 . It has a molecular weight of 228.68 .
Molecular Structure Analysis
The linear formula of this compound is C11H13ClO3 . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Physical and Chemical Properties Analysis
This compound has a molecular weight of 228.68 . The specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis and Catalysis
Intramolecular Aliphatic Hydroxylation : A study by Avenier et al. (2005) demonstrated the hydroxylation of the tert-butyl group in a diiron complex, showcasing a potential application in organic synthesis and catalysis (Avenier, Dubois, Dubourdeaux, & Latour, 2005).
Environmental Science
Determination of Endocrine Disruptors : Research by Mol, Sunarto, and Steijger (2000) involved the use of derivatization techniques for sensitive determination of hydroxyl-group containing endocrine disruptors in water, indicating the role of tert-butyl derivatives in environmental monitoring (Mol, Sunarto, & Steijger, 2000).
Antioxidant Activity
Synthesis and Evaluation of Antioxidants : Shakir, Ariffin, and Abdulla (2014) synthesized new compounds by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid, evaluating their antioxidant properties, suggesting potential applications in developing novel antioxidants (Shakir, Ariffin, & Abdulla, 2014).
Synthetic Methodology
Bismuth-based Cyclic Synthesis : Kindra and Evans (2014) explored a cyclic process for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid, showcasing innovative synthetic methodologies involving tert-butyl groups (Kindra & Evans, 2014).
Fate and Behavior of Parabens
Occurrence and Fate in Aquatic Environments : Haman et al. (2015) reviewed the knowledge on the occurrence, fate, and behavior of parabens, including those with tert-butyl groups, in aquatic environments, contributing to understanding their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemistry of Phenolic Antioxidants
Oxidation during Water Chlorination : Research by Rodil et al. (2012) on the degradation of phenolic antioxidants during chlorination highlighted the environmental stability and transformation of compounds related to tert-butyl 4-chloro-2-hydroxybenzoate (Rodil, Quintana, & Cela, 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-chloro-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHLRJXOEDHGSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256555 | |
Record name | 1,1-Dimethylethyl 4-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-52-0 | |
Record name | 1,1-Dimethylethyl 4-chloro-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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